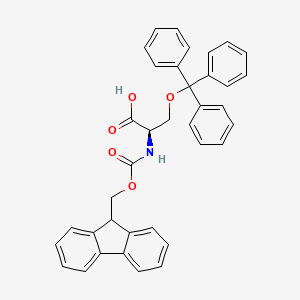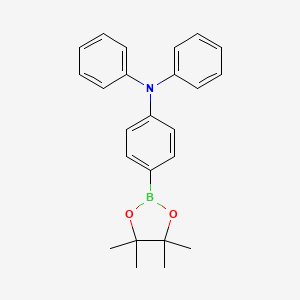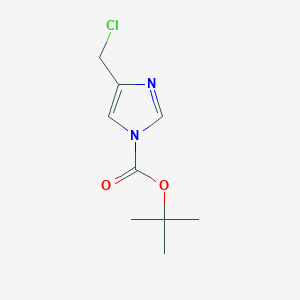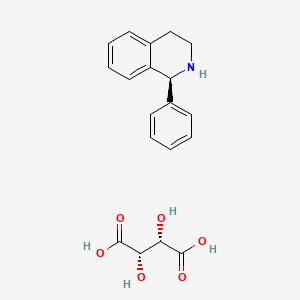![molecular formula C8H8N2 B1312937 6-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 824-51-1](/img/structure/B1312937.png)
6-甲基-1H-吡咯并[2,3-b]吡啶
概述
描述
6-Methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the CAS Number: 824-51-1. Its molecular weight is 132.16 . It is a heterocyclic compound that has been used in various research and development contexts .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position . This structure is important for its biological activity and forms the basis for its interactions with various targets .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in various contexts . These studies have shown that these compounds can undergo a variety of reactions, leading to the formation of various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-B]pyridine include a molecular weight of 132.16, and it is typically stored in a dry environment at 2-8°C .
科学研究应用
癌症治疗:FGFR抑制剂
6-甲基-1H-吡咯并[2,3-b]吡啶: 衍生物已被鉴定为成纤维细胞生长因子受体 (FGFR) 的有效抑制剂,FGFR 参与多种癌症的进展 。这些化合物可以抑制癌细胞的增殖并诱导其凋亡,例如乳腺癌 4T1 细胞。 它们还显着抑制这些细胞的迁移和侵袭,使其成为很有前景的癌症治疗候选药物 .
糖尿病管理
6-甲基-1H-吡咯并[2,3-b]吡啶的衍生物在降低血糖水平方面显示出潜力,这可能有利于预防和治疗高血糖症、1 型糖尿病、肥胖相关的糖尿病、糖尿病性血脂异常和心血管疾病等疾病 .
抗癌靶向碳酸酐酶 IX
包括6-甲基-1H-吡咯并[2,3-b]吡啶在内的吡啶骨架,因其药用属性而得到研究,特别是针对碳酸酐酶 IX (CAIX),CAIX 在癌细胞中过表达。 包含该骨架的化合物对 CAIX 表现出优异的抑制活性,这对于抗癌药物的开发至关重要 .
器官发育和血管生成
FGFR 信号通路可以通过6-甲基-1H-吡咯并[2,3-b]吡啶衍生物进行调节,对于器官发育和血管生成至关重要。 这使得这些化合物与发育生物学和组织工程相关的研究相关 .
细胞增殖和迁移
6-甲基-1H-吡咯并[2,3-b]吡啶: 衍生物可以通过它们对 FGFR 通路的的作用影响细胞增殖和迁移。 该应用在伤口愈合和再生医学中意义重大,以及在研究癌症的转移过程中也很重要 .
信号转导通路
这些化合物参与调节 RAS–MEK–ERK、PLCγ 和 PI3K–Akt 等信号转导通路。 了解它们的作用可以深入了解细胞过程并开发新的治疗策略 .
抗癌治疗耐药性
FGFR 信号通路异常激活会导致抗癌治疗耐药性6-甲基-1H-吡咯并[2,3-b]吡啶 衍生物抑制该通路,可用于克服耐药性并提高现有癌症治疗的疗效 .
药物开发和优化
由于其有效活性和小分子量,6-甲基-1H-吡咯并[2,3-b]吡啶 衍生物是很有吸引力的药物开发先导化合物。 它们为合成具有优化特性的新药提供了平台,适用于各种治疗应用 .
作用机制
Target of Action
The primary target of 6-Methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
6-Methyl-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. The most significant is the FGFR signaling pathway, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is also an inhibitor of CYP1A2 . These properties suggest that the compound has good bioavailability.
Result of Action
The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine can lead to several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
安全和危害
Safety information for 6-Methyl-1H-pyrrolo[2,3-B]pyridine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds have shown potent activities against various targets, making them attractive candidates for further development . For example, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
属性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDMUZFABFBKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466423 | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-51-1 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main objective of synthesizing 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine in the study?
A1: The study aimed to synthesize 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). The researchers were interested in exploring the structure-activity relationship of these compounds by examining the effects of replacing a nitrogen atom in the pyrrolopyrimidine core with a carbon atom [].
Q2: How was 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesized in this study?
A2: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) was achieved using a multi-step procedure starting from a pyridine precursor, 2-amino-3,6-dimethylpyridine (12) []. The specific steps involved in the synthesis are detailed in the research article.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)







![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

